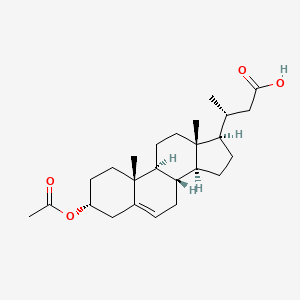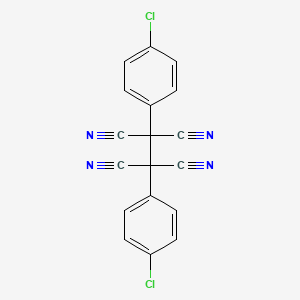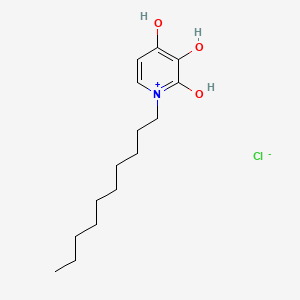
1-Decyl-2,3,4-trihydroxypyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Decyl-2,3,4-trihydroxypyridin-1-ium chloride is an organic compound with the molecular formula C15H26ClNO3. It is a quaternary ammonium salt derived from pyridine, featuring a decyl chain and three hydroxyl groups attached to the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Decyl-2,3,4-trihydroxypyridin-1-ium chloride can be synthesized through a multi-step process involving the alkylation of pyridine derivatives. The general synthetic route includes:
Alkylation: Pyridine is alkylated with decyl bromide in the presence of a base such as potassium carbonate to form 1-decylpyridine.
Hydroxylation: The decylpyridine is then hydroxylated using a suitable oxidizing agent, such as potassium permanganate or osmium tetroxide, to introduce hydroxyl groups at the 2, 3, and 4 positions of the pyridine ring.
Quaternization: The hydroxylated product is treated with hydrochloric acid to form the quaternary ammonium salt, resulting in this compound.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Decyl-2,3,4-trihydroxypyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups, forming decylpyridine.
Substitution: The chloride ion can be substituted with other anions, such as bromide or iodide, through ion exchange reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium bromide or sodium iodide in aqueous or organic solvents.
Major Products:
Oxidation: Decylpyridine ketones or carboxylic acids.
Reduction: Decylpyridine.
Substitution: 1-Decyl-2,3,4-trihydroxypyridin-1-ium bromide or iodide.
Applications De Recherche Scientifique
1-Decyl-2,3,4-trihydroxypyridin-1-ium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis. It can act as a phase-transfer catalyst in various reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties. It can be used in the development of new antimicrobial agents.
Medicine: Explored for its potential therapeutic effects, including its role as an antioxidant and neuroprotective agent.
Industry: Utilized in the formulation of ionic liquids and surfactants.
Mécanisme D'action
The mechanism of action of 1-decyl-2,3,4-trihydroxypyridin-1-ium chloride involves its interaction with cellular membranes and proteins. The decyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The hydroxyl groups can form hydrogen bonds with proteins, affecting their structure and function. This compound may also interact with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-Decyl-2,3-dimethylimidazolium chloride: Similar in structure but with methyl groups instead of hydroxyl groups.
Cetylpyridinium chloride: A quaternary ammonium compound with a cetyl chain and a pyridinium core.
Dequalinium chloride: A quaternary ammonium compound with two quinaldinium rings and a decyl chain.
Uniqueness: 1-Decyl-2,3,4-trihydroxypyridin-1-ium chloride is unique due to the presence of three hydroxyl groups on the pyridine ring, which impart distinct chemical and biological properties. These hydroxyl groups enhance its solubility, reactivity, and potential for hydrogen bonding, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
27985-82-6 |
|---|---|
Formule moléculaire |
C15H26ClNO3 |
Poids moléculaire |
303.82 g/mol |
Nom IUPAC |
1-decylpyridin-1-ium-2,3,4-triol;chloride |
InChI |
InChI=1S/C15H25NO3.ClH/c1-2-3-4-5-6-7-8-9-11-16-12-10-13(17)14(18)15(16)19;/h10,12H,2-9,11H2,1H3,(H2,17,18,19);1H |
Clé InChI |
JHWKGTMBDKSMQU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC[N+]1=C(C(=C(C=C1)O)O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






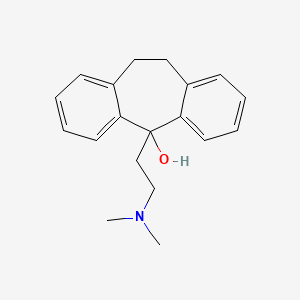
![Cyclohexyl[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14685818.png)
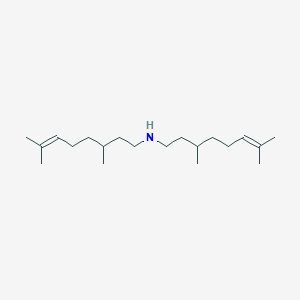
![N-[(5-bromopyridin-2-yl)carbamothioyl]benzamide](/img/structure/B14685821.png)
![4-[Bis(2-hydroxynaphthalen-1-yl)methyl]phenyl benzoate](/img/structure/B14685832.png)
